molecular formula C12H6ClF2N3O2S B8309529 6-chloro-5-cyano-N-(3,5-difluorophenyl)pyridine-3-sulfonamide

6-chloro-5-cyano-N-(3,5-difluorophenyl)pyridine-3-sulfonamide

Cat. No. B8309529
M. Wt: 329.71 g/mol
InChI Key: IMSRXABOKDAELG-UHFFFAOYSA-N
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Patent
US08883821B2

Procedure details

3.4 ml (36.2 mmol) of phosphoryl chloride and a drop of concentrated sulfuric acid are added to 0.315 g (0.906 mmol) of 2-chloro-5-(N-(3,5-difluorophenyl)sulfamoyl)nicotinamide. The reaction mixture is stirred for 2 hours at 90° C. and then added drop by drop to ice. The brown solid is filtered, rinsed with water and then dried under vacuum. 0.217 g of 6-chloro-5-cyano-N-(3,5-difluorophenyl)pyridine-3-sulfonamide is obtained in the form of a light brown solid (yield=72%).
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-chloro-5-(N-(3,5-difluorophenyl)sulfamoyl)nicotinamide
Quantity
0.315 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.S(=O)(=O)(O)O.[Cl:11][C:12]1[N:20]=[CH:19][C:18]([S:21](=[O:32])(=[O:31])[NH:22][C:23]2[CH:28]=[C:27]([F:29])[CH:26]=[C:25]([F:30])[CH:24]=2)=[CH:17][C:13]=1[C:14]([NH2:16])=O>>[Cl:11][C:12]1[N:20]=[CH:19][C:18]([S:21]([NH:22][C:23]2[CH:24]=[C:25]([F:30])[CH:26]=[C:27]([F:29])[CH:28]=2)(=[O:32])=[O:31])=[CH:17][C:13]=1[C:14]#[N:16]

Inputs

Step One
Name
Quantity
3.4 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
2-chloro-5-(N-(3,5-difluorophenyl)sulfamoyl)nicotinamide
Quantity
0.315 g
Type
reactant
Smiles
ClC1=C(C(=O)N)C=C(C=N1)S(NC1=CC(=CC(=C1)F)F)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 2 hours at 90° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added drop by drop to ice
FILTRATION
Type
FILTRATION
Details
The brown solid is filtered
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=C(C=N1)S(=O)(=O)NC1=CC(=CC(=C1)F)F)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.217 g
YIELD: CALCULATEDPERCENTYIELD 72.6%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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